molecular formula C17H11N3O4S B2566954 N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2034615-37-5

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2566954
CAS No.: 2034615-37-5
M. Wt: 353.35
InChI Key: PFHCXAYJAVFFGO-UHFFFAOYSA-N
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Description

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a thiophene ring, a chromene ring, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and chromene precursors. These precursors are then coupled using appropriate reagents and reaction conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific type of reaction depends on the reagents and conditions used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The medicinal applications of this compound are being explored, particularly in the field of oncology. Its potential as an anticancer agent is of significant interest due to its ability to interact with specific molecular targets.

Industry: In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions may affect various cellular pathways, leading to the desired biological or therapeutic outcomes. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-4-oxo-4H-chromene-2-carboxamide

  • N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide

  • N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-4-oxo-4H-chromene-2-carboxamide

Uniqueness: N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide stands out due to its unique thiophene ring, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O4S/c1-9-18-16(24-20-9)11-6-7-25-17(11)19-15(22)14-8-12(21)10-4-2-3-5-13(10)23-14/h2-8H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHCXAYJAVFFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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